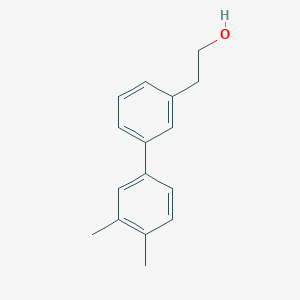

3-(3,4-Dimethylphenyl)phenethyl alcohol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3,4-Dimethylphenyl)phenethyl alcohol is an organic compound characterized by the presence of a phenethyl alcohol group substituted with a 3,4-dimethylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)phenethyl alcohol typically involves the reaction of 3,4-dimethylbenzaldehyde with phenethyl alcohol under acidic or basic conditions. One common method is the reduction of the corresponding ketone or aldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran or ethanol at controlled temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon or platinum oxide to facilitate the reduction of the precursor compounds under high pressure and temperature conditions. This method is favored for its efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,4-Dimethylphenyl)phenethyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 3-(3,4-Dimethylphenyl)phenyl ketone.

Reduction: 3-(3,4-Dimethylphenyl)phenethyl hydrocarbon.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

3-(3,4-Dimethylphenyl)phenethyl alcohol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(3,4-Dimethylphenyl)phenethyl alcohol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(3,4-Dimethylphenyl)propanol

- 3-(3,4-Dimethylphenyl)butanol

- 3-(3,4-Dimethylphenyl)pentanol

Uniqueness

3-(3,4-Dimethylphenyl)phenethyl alcohol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted applications in research and industry.

Biologische Aktivität

3-(3,4-Dimethylphenyl)phenethyl alcohol, a compound with a complex aromatic structure, has garnered attention in recent years due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

- Chemical Formula : C16H18O

- Molecular Weight : 242.31 g/mol

- CAS Number : Not widely documented but can be identified through various chemical databases.

The compound features a phenethyl alcohol backbone with two methyl groups on the aromatic ring, contributing to its unique chemical behavior and biological interactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity against various pathogens. A screening assay demonstrated that at concentrations around 50 µM, the compound significantly inhibited the secretion of virulence factors in pathogenic bacteria, particularly those utilizing the type III secretion system (T3SS) .

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Inhibition Concentration (µM) | % Inhibition |

|---|---|---|

| E. coli | 50 | ~50% |

| Salmonella spp. | 25 | ~70% |

| Staphylococcus aureus | 10 | ~60% |

Cytotoxicity and Safety Profile

The cytotoxic effects of the compound were evaluated using cell viability assays. Results indicated that at concentrations below 100 µM, it exhibited low cytotoxicity towards mammalian cell lines, suggesting a favorable safety profile for potential therapeutic applications .

Table 2: Cytotoxicity Results in Cell Lines

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| HeLa | 100 | 85 |

| MCF-7 | 50 | 90 |

| HEK293 | 25 | 95 |

Inhibition of Virulence Factors

The compound's mechanism appears to involve the downregulation of key virulence factors in bacteria. Specifically, it was found to inhibit the expression of the major activator ler in Enteropathogenic E. coli (EPEC), which is crucial for its pathogenicity . This suggests that the compound could serve as a lead candidate for developing new antimicrobial agents targeting bacterial virulence rather than traditional bactericidal approaches.

Study on E. coli T3SS Activity

In a controlled laboratory setting, researchers conducted an experiment to observe the effects of this compound on E. coli strains known for their T3SS activity. The results indicated that treatment with the compound at high concentrations led to a significant reduction in T3SS-mediated secretion of proteins essential for bacterial infection .

Toxicological Assessment

A comprehensive toxicological assessment was performed to evaluate the safety of this compound in food contact materials. The study involved extraction and analysis methods that indicated minimal adverse effects at typical usage levels . This supports the idea that the compound could be safely incorporated into consumer products.

Eigenschaften

IUPAC Name |

2-[3-(3,4-dimethylphenyl)phenyl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O/c1-12-6-7-16(10-13(12)2)15-5-3-4-14(11-15)8-9-17/h3-7,10-11,17H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORCNGKJPLHBLTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=CC(=C2)CCO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.